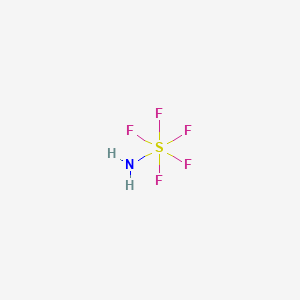
Pentafluorosulfanylamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pentafluorosulfanylamine is a useful research compound. Its molecular formula is F5H2NS and its molecular weight is 143.08 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Antimalarial Compounds
Recent studies have demonstrated the potential of pentafluorosulfanylamine derivatives as antimalarial agents. For instance, the synthesis of mefloquine derivatives with SF5 substitutions has shown promising biological activity against Plasmodium falciparum, the malaria-causing parasite. These compounds exhibit comparable or improved inhibitory concentrations (IC50 values) relative to traditional mefloquine .
Other Therapeutic Applications
Beyond antimalarial activity, this compound has been investigated for its potential as an anti-tuberculosis agent and COX-2 inhibitors. The unique properties of the SF5 group contribute to enhanced lipophilicity and bioavailability, which are crucial for drug efficacy .
Polymer Chemistry
This compound is being explored in polymer chemistry for the development of new materials with enhanced properties. The introduction of SF5 groups into polymer backbones can improve thermal stability and chemical resistance, making these materials suitable for high-performance applications .
Diagnostic Tools
The incorporation of this compound into diagnostic materials has opened new avenues for enhancing imaging techniques and targeted drug delivery systems. Its unique chemical characteristics facilitate interactions that are beneficial in theragnostic applications—combining therapy and diagnostics .
Reagent in Organic Synthesis
This compound serves as a reagent in various organic synthesis reactions, particularly those involving nucleophilic substitutions and coupling reactions. Its ability to stabilize reactive intermediates makes it a valuable tool for synthesizing complex organic molecules .
Development of New Synthetic Methods
Research efforts are ongoing to develop new synthetic methodologies that incorporate this compound into various chemical frameworks. This includes exploring its reactivity with different functional groups and its role in forming new heterocycles .
Case Studies
Propiedades
Número CAS |
15192-28-6 |
|---|---|
Fórmula molecular |
F5H2NS |
Peso molecular |
143.08 g/mol |
InChI |
InChI=1S/F5H2NS/c1-7(2,3,4,5)6/h6H2 |
Clave InChI |
RESCIWUZWYWXFH-UHFFFAOYSA-N |
SMILES |
NS(F)(F)(F)(F)F |
SMILES canónico |
NS(F)(F)(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















